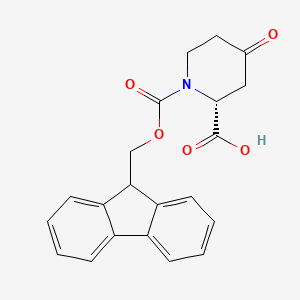

(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

Vue d'ensemble

Description

®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound is notable for its role in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

Fmoc Protection: The piperidine derivative is then protected with the Fmoc group. This step usually involves the reaction of the piperidine derivative with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Oxidation: The introduction of the oxo group at the 4-position of the piperidine ring is achieved through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of high-purity compounds.

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethoxycarbonyl) group is selectively cleaved under mild basic conditions to expose the secondary amine for further functionalization.

| Reagents/Conditions | Products | Yield/Selectivity |

|---|---|---|

| Piperidine (20–30% in DMF) | Free amine intermediate | >95% deprotection |

| DBU (1,8-diazabicycloundec-7-ene) | Amine with oxopiperidine scaffold | 90–98% |

This step is critical in solid-phase peptide synthesis (SPPS), where the exposed amine participates in sequential coupling reactions. Steric hindrance from the Fmoc group prevents undesired side reactions during earlier synthesis stages.

Carboxylic Acid Functionalization

The C-2 carboxylic acid undergoes activation for amide/ester bond formation, enabling integration into peptides or conjugation with other molecules.

The R-configuration at C-2 ensures stereochemical integrity in chiral peptide sequences, influencing biological activity .

Reactivity of the 4-Oxo Group

The ketone at C-4 participates in reductions and nucleophilic additions, enabling structural diversification.

| Reaction Type

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block:

(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid serves as a crucial building block in the synthesis of peptides. Its unique structure facilitates the formation of peptide bonds, making it an essential component in the development of biologically active compounds and pharmaceuticals.

Case Study:

In a study focused on synthesizing cyclic peptides, this compound was utilized to enhance the steric properties of the resulting peptides, improving their binding affinity to target proteins. This approach has shown promise in drug discovery targeting difficult-to-access biological sites .

Drug Development

Novel Drug Candidates:

The compound plays a pivotal role in the design and synthesis of novel drug candidates, particularly in the field of medicinal chemistry. Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

Research Findings:

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Bioconjugation Techniques

Targeted Delivery Systems:

The compound is employed in bioconjugation techniques, which allow for the attachment of biomolecules to drugs. This capability enhances targeted delivery systems, particularly in cancer therapy, where precise targeting can improve therapeutic efficacy while minimizing side effects.

Application Example:

In a recent study, researchers successfully conjugated this compound with antibodies to create targeted drug delivery systems that improved the localization of therapeutic agents at tumor sites .

Neuroscience Research

Neuroprotective Effects:

Derivatives of this compound are under investigation for their potential neuroprotective effects. This research is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study Insights:

Preliminary studies have shown that certain derivatives can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions, indicating their potential utility in neuroprotection .

Material Science

Development of Advanced Materials:

The unique chemical properties of this compound make it suitable for applications in material science, including the development of polymers and coatings.

Research Applications:

Researchers are exploring its use in creating polymeric materials with enhanced mechanical properties and biocompatibility for biomedical applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis | Enhances binding affinity in cyclic peptides |

| Drug Development | Novel drug candidate formulation | Significant cytotoxic activity against cancer cells |

| Bioconjugation | Attachment of biomolecules to drugs | Improved targeted delivery systems |

| Neuroscience Research | Investigation into neuroprotective effects | Inhibition of neuronal apoptosis |

| Material Science | Development of advanced materials | Enhanced mechanical properties and biocompatibility |

Mécanisme D'action

The mechanism of action of ®-1-Fmoc-4-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The oxo group at the 4-position of the piperidine ring can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.

1-Fmoc-4-hydroxypiperidine-2-carboxylic acid: A derivative with a hydroxyl group instead of an oxo group, which can affect its reactivity and interactions.

1-Fmoc-piperidine-2-carboxylic acid: A simpler derivative lacking the oxo group, used in similar applications but with different properties.

Uniqueness

®-1-Fmoc-4-oxopiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in organic synthesis and its applications in various fields highlight its importance in scientific research and industry.

Activité Biologique

(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and synthetic biology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Piperidine ring

- Carboxylic acid group

- Carbonyl group

- Fluorenylmethoxycarbonyl (Fmoc) group as a protective moiety

The molecular formula is C_{19}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 365.38 g/mol. The (R) configuration is critical for its biological interactions and reactivity.

Synthesis Methods

Several methods are available for synthesizing this compound, often involving multi-step synthetic routes. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the selective attachment of amino acids during peptide chain elongation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The oxopiperidine core structure is present in various biologically active compounds, suggesting potential therapeutic applications. Research indicates that modifications to the piperidine ring or the carboxylic acid group can significantly alter biological efficacy and specificity .

Therapeutic Applications

- Peptide Synthesis : The compound serves as a key building block in peptide synthesis, particularly in developing pharmaceuticals and biologically active compounds .

- Drug Development : Its unique structure enhances the design and synthesis of novel drug candidates, particularly in medicinal chemistry .

- Neuroscience Research : Derivatives of this compound are being studied for potential neuroprotective effects, contributing to advancements in treatments for neurodegenerative diseases .

- Bioconjugation Techniques : It is used to attach biomolecules to drugs, improving targeted delivery systems, especially in cancer therapy .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of derivatives of this compound, researchers found that certain modifications led to enhanced protective effects against oxidative stress in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

Research has demonstrated that modifications to the oxopiperidine structure can yield compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited MIC values ranging from <0.008 to 32 µg/mL against various strains, indicating promising therapeutic potential .

Comparative Analysis Table

| Compound Name | Activity Type | MIC Range (µg/mL) | Notable Features |

|---|---|---|---|

| This compound | Antimicrobial | <0.008 - 32 | Effective against resistant strains |

| IMB-070593 | Antimicrobial | <0.008 - 4 | Superior activity against MRSA |

| Vinpocetine | Neuroprotective | N/A | Strong vasodilator |

Propriétés

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAHCGORXONSSM-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.